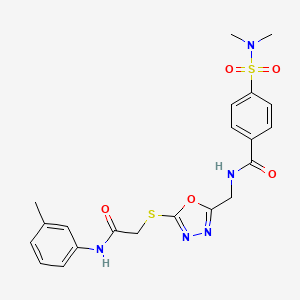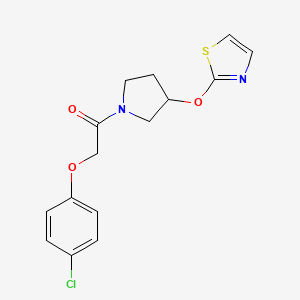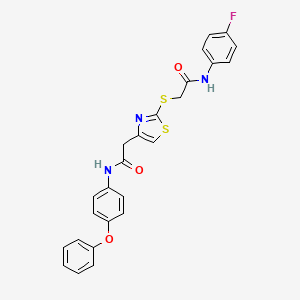![molecular formula C14H6Cl3F4NO2 B2472390 2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone CAS No. 477852-58-7](/img/structure/B2472390.png)
2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, without access to such data for this specific compound, a detailed molecular structure analysis cannot be provided .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined experimentally. Unfortunately, without specific experimental data for this compound, an analysis of its physical and chemical properties cannot be provided .Aplicaciones Científicas De Investigación
Synthesis of Phosphorus Compounds
Kalantari et al. (2006) described a method for synthesizing phosphorus compounds containing trifluoromethyl or trichloromethyl groups. This method involved a one-pot condensation of triphenylphosphine and dialkyl acetylenedicarboxylate in the presence of an NH-acid like 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone. This approach provides a simpler procedure for preparing compounds like dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate (Kalantari, Islami, Hassani, & Saidi, 2006).
Creation of Symmetrical Pentasubstituted Pyrroles
Ravindran et al. (2007) found that the reaction between benzil and 2-((2-oxo-2-arylethyl)anilino)-1-aryl-1-ethanones yields symmetrical pentasubstituted pyrroles. The structures of these new heterocyclic compounds were established using NMR spectral data (Ravindran, Muthusubramanian, Selvaraj, & Perumal, 2007).
Synthesis of Voriconazole
Butters et al. (2001) explored the synthesis of Voriconazole, where the relative stereochemistry is set in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. This study examined diastereocontrol by varying pyrimidine substitution and reaction conditions (Butters et al., 2001).
Practical Synthesis of Heterocyclic Compounds
Vaid et al. (2012) accomplished a practical synthesis of a compound through hydrogenation, N-alkylation, and treatment with ammonium acetate in acetic acid. This synthesis involved coupling with pyridine 4-carboxylic acid, demonstrating a method to create specific heterocyclic compounds (Vaid, Spitler, Boini, Henry, Jiansheng, Gao, & Lu, 2012).
Quantum Mechanical Modeling
Cataldo et al. (2014) performed a study on the structural and vibrational properties of fluoromethylated-pyrrol derivatives using quantum mechanical methods. This research provided insights into the reactivities and vibrational properties of these compounds (Cataldo, Castillo, & Br, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2,2-trichloro-1-[4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl3F4NO2/c15-13(16,17)12(24)10-3-6(5-22-10)11(23)8-2-1-7(18)4-9(8)14(19,20)21/h1-5,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHMLVSDSQRJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl3F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B2472309.png)
![2-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-4-one](/img/structure/B2472311.png)



![Tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2472317.png)

![2-Chloro-1-[5-(4-methoxyphenyl)-3-(3-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2472322.png)
![2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2472324.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2472325.png)
![(2S)-4-(1-Bicyclo[1.1.1]pentanyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2472326.png)
![N1-(4-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2472328.png)
![Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2472329.png)
